5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone
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Overview
Description
Quercetagetin 3, 4'-dimethyl ether belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, quercetagetin 3, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Quercetagetin 3, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that flavones such as 5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone exhibit notable antibacterial activity. For instance, a study isolated flavones from Acanthospermum hispidum DC, including 5,7,2’,5’-tetrahydroxy-3,4’-dimethoxyflavone, which showed effectiveness against various bacteria like Salmonella typii and Staphylococcus aureus, among others (Edewor & Olajire, 2011).
Synthesis Methods
Significant work has been done in synthesizing and studying the properties of flavones like this compound. One method involved demethylation of various methoxyflavones, demonstrating the feasibility of producing this compound and similar ones (Horie et al., 1995).
Antiproliferative Activity
Flavones including the subject compound have shown promising antiproliferative activities against cancer cell lines. A study synthesizing novel aminoalkylated flavones from 5-hydroxy-4',7-dimethoxyflavone indicated moderate to potent inhibitory effects on human cancer cells (Yan et al., 2017).
Biotransformation
The biotransformation of methoxyflavones, a category including this compound, by entomopathogenic filamentous fungi has been studied. This research has implications for understanding the biochemical pathways and potential applications of these compounds (Łużny et al., 2021).
Tumor Inhibition and Immunity
Studies have also indicated the potential of flavones in inhibiting tumor growth and enhancing immunity. For example, flavone from Cirsium japonicum DC, which includes compounds like 5,7-dihydroxy-6,4'-dimethoxyflavone, showed efficacy in inhibiting tumor growth in mice and promoting immune responses (Liu et al., 2006).
Properties
Molecular Formula |
C17H14O8 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-17(24-2)15(22)12-11(25-16)6-9(19)13(20)14(12)21/h3-6,18-21H,1-2H3 |
InChI Key |
LIIZTGPIKLYGNT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O |
Synonyms |
quercetagetin 3,4'-dimethyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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